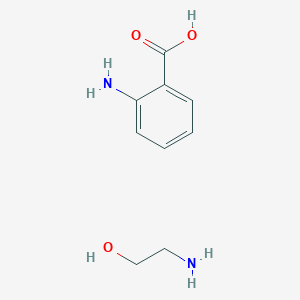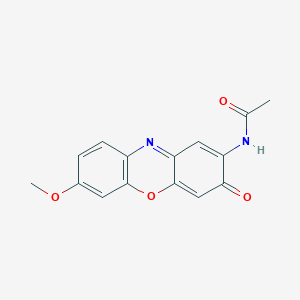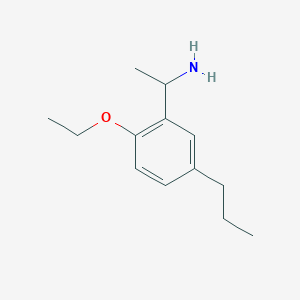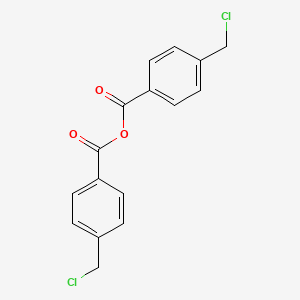
2-Aminobenzoic acid;2-aminoethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminobenzoic acid, also known as anthranilic acid, is an aromatic amino acid with the molecular formula C7H7NO2. It consists of a benzene ring substituted with an amino group (NH2) and a carboxylic acid group (COOH). 2-Aminoethanol, also known as ethanolamine, is an organic chemical compound with the formula C2H7NO. It contains both an amine group and a hydroxyl group, making it both an amine and an alcohol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Aminobenzoic acid can be synthesized through the Hofmann rearrangement of phthalimide in the presence of bromine and a strong base like sodium hydroxide . This reaction involves the conversion of an amide to an amine with the loss of carbon dioxide. Another method involves the one-pot synthesis of 2-((2-aminobenzoyl)amino)benzoic acid derivatives, which provides high yields and good substrate universality .
2-Aminoethanol is typically produced by the reaction of ethylene oxide with ammonia, which yields ethanolamine, diethanolamine, and triethanolamine. The reaction is carried out under controlled conditions to favor the production of the desired ethanolamine.
Industrial Production Methods
Industrial production of 2-aminobenzoic acid often involves the catalytic hydrogenation of nitrobenzoic acid. For 2-aminoethanol, the industrial process involves the reaction of ethylene oxide with aqueous ammonia under pressure, followed by distillation to separate the different ethanolamines.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinonoid compounds.
Reduction: It can be reduced to form 2-aminobenzyl alcohol.
Substitution: It can undergo electrophilic substitution reactions on the benzene ring.
2-Aminoethanol can participate in:
Esterification: Reacts with carboxylic acids to form esters.
Amidation: Reacts with carboxylic acids to form amides.
Oxidation: Can be oxidized to form aminoacetaldehyde.
Common Reagents and Conditions
Common reagents for these reactions include bromine for oxidation, sodium borohydride for reduction, and acyl chlorides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or water.
Major Products
The major products formed from these reactions include quinonoid compounds, 2-aminobenzyl alcohol, esters, and amides.
Aplicaciones Científicas De Investigación
2-Aminobenzoic acid and its derivatives have broad applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, perfumes, and pharmaceuticals.
Biology: Plays a role in the biosynthesis of tryptophan and other alkaloids.
Medicine: Used in the synthesis of drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Used in the production of corrosion inhibitors and as a precursor for the synthesis of saccharin.
2-Aminoethanol is used in:
Chemistry: As a building block for the synthesis of various compounds.
Biology: As a component of cell culture media.
Medicine: In the formulation of pharmaceuticals and as a pH regulator.
Industry: In the production of surfactants, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
2-Aminobenzoic acid exerts its effects through its role as a precursor in the biosynthesis of tryptophan. It is converted to anthranilate, which then undergoes a series of enzymatic reactions to form tryptophan . The molecular targets include enzymes involved in the shikimate pathway.
2-Aminoethanol acts as a precursor for the synthesis of various biologically active compounds. It can be incorporated into phospholipids, which are essential components of cell membranes. The molecular targets include enzymes involved in lipid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: Similar structure but lacks the amino group.
Para-aminobenzoic acid: Similar structure but with the amino group in the para position.
Ortho-aminobenzoic acid: Another isomer with the amino group in the ortho position.
Uniqueness
2-Aminobenzoic acid is unique due to its role in the biosynthesis of tryptophan and its amphoteric nature, allowing it to participate in a wide range of chemical reactions. 2-Aminoethanol is unique due to its dual functionality as both an amine and an alcohol, making it a versatile building block in chemical synthesis.
Propiedades
Número CAS |
585512-46-5 |
|---|---|
Fórmula molecular |
C9H14N2O3 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
2-aminobenzoic acid;2-aminoethanol |
InChI |
InChI=1S/C7H7NO2.C2H7NO/c8-6-4-2-1-3-5(6)7(9)10;3-1-2-4/h1-4H,8H2,(H,9,10);4H,1-3H2 |
Clave InChI |
HDVNNHGPMUKAPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)N.C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]-](/img/structure/B12572387.png)


![Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride](/img/structure/B12572406.png)
![Urea, N-5-isoquinolinyl-N'-[2-[4-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B12572411.png)
![2-({1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12572427.png)

![[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol](/img/structure/B12572433.png)
![8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline](/img/structure/B12572445.png)
![6-(4-Nitrophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12572451.png)
![2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane](/img/structure/B12572463.png)

![Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate](/img/structure/B12572475.png)
